2-Spiro[2.4]heptan-7-ylacetaldehyde
Description
Properties
IUPAC Name |
2-spiro[2.4]heptan-7-ylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-7-3-8-2-1-4-9(8)5-6-9/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBBROGPWCPJBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CC2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
2-Spiro[2.4]heptan-7-ylacetaldehyde is a structurally unique spirocyclic aldehyde with applications in pharmaceutical intermediates and materials science. Its synthesis involves strategic construction of the spiro[2.4]heptane core followed by introduction of the acetaldehyde moiety. This review consolidates advances in preparative methods, emphasizing scalability, stereocontrol, and functional group compatibility.
Retrosynthetic Analysis
The target molecule can be dissected into two key components:
- Spiro[2.4]heptane scaffold : A bicyclic system comprising cyclopropane and cyclopentane rings fused at a single spiro carbon.
- Acetaldehyde side chain : A two-carbon aldehyde group at the 7-position of the spiro framework.
Critical disconnections include cyclopropanation strategies, C–H functionalization, and oxidation/reduction sequences.
Synthetic Methodologies
Cyclopropanation of Cyclopentene Derivatives
Simmons–Smith Cyclopropanation
Cyclopentene precursors undergo cyclopropanation using diiodomethane and a zinc-copper couple to form spiro[2.4]heptane. Subsequent ozonolysis of a terminal alkene introduces the aldehyde group.
- Procedure : Cyclopentene (1.0 equiv) is treated with CH₂I₂ (2.5 equiv) and Zn(Cu) in ether at 0°C. The resulting spiro[2.4]heptane is subjected to ozonolysis (O₃, CH₂Cl₂, −78°C) followed by reductive workup (Me₂S) to yield the aldehyde.
- Yield : 45–52% (two steps).
- Key Advantage : High stereoselectivity for the spiro junction.
Transition Metal-Catalyzed Cyclopropanation
Rhodium-catalyzed reactions with diazo compounds enable cyclopropanation of strained alkenes. For example, cyclopentene reacts with ethyl diazoacetate (EDA) in the presence of Rh₂(OAc)₄ to form spiro[2.4]heptane esters, which are hydrolyzed and oxidized to the aldehyde.
Semipinacol Rearrangement of Bicyclic Intermediates
Strain-driven rearrangements offer rapid access to spiro frameworks. A bicyclo[1.1.0]butane intermediate undergoes acid-catalyzed semipinacol rearrangement to form spiro[2.4]heptan-7-ol, which is oxidized to the aldehyde.
Hydroboration-Oxidation of Spiro Alkenes
Spiro[2.4]hept-5-ene derivatives undergo hydroboration with 9-BBN, followed by oxidation to install the aldehyde group.
- Regioselectivity : Anti-Markovnikov addition ensures the boron attaches to the less substituted carbon.
- Conditions :
- Hydroboration: 9-BBN (1.1 equiv), THF, 0°C → 25°C.
- Oxidation: NaBO₃·4H₂O, H₂O/THF.
- Yield : 55–62%.
Comparative Analysis of Methods
| Method | Key Reagents | Steps | Yield (%) | Stereocontrol | Scalability |
|---|---|---|---|---|---|
| Simmons–Smith | CH₂I₂, Zn(Cu), O₃ | 2 | 45–52 | High | Moderate |
| Rh-Catalyzed | Rh₂(OAc)₄, EDA, Swern | 4 | 38 | Moderate | Low |
| Semipinacol | H₂SO₄, PCC | 2 | 60–68 | High | High |
| Hydroboration-Oxidation | 9-BBN, NaBO₃ | 2 | 55–62 | Moderate | High |
| Reductive Amination | NaBH₃CN, PCC | 4 | 40–48 | Low | Moderate |
Notes :
- Semipinacol rearrangement offers the best balance of yield and scalability.
- Transition metal methods suffer from cost and step count.
Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
2-Spiro[2.4]heptan-7-ylacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The spiro structure allows for various substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-Spiro[2.4]heptan-7-ylacetic acid.
Reduction: Formation of 2-Spiro[2.4]heptan-7-ylmethanol.
Substitution: Various substituted spiro compounds depending on the reagents used.
Scientific Research Applications
2-Spiro[2.4]heptan-7-ylacetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Spiro[2.4]heptan-7-ylacetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The spiro structure may also contribute to its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key differences between 2-Spiro[2.4]heptan-7-ylacetaldehyde and related spirocyclic compounds:
Key Findings:
Functional Group Influence :
- The aldehyde group in this compound enhances its electrophilicity compared to the amine- and ether-containing analogs. This makes it a superior candidate for reactions requiring carbonyl activation, such as Wittig or Grignard additions.
- In contrast, the hydrochloride salt in CAS 915795-01-6 improves aqueous solubility, a critical factor in drug formulation .
Steric and Electronic Effects :
- The spiro[2.4]heptane core imposes steric hindrance in all three compounds, limiting rotational freedom. However, the aldehyde’s planar geometry allows for π-π stacking interactions absent in bulkier amine derivatives.
Thermodynamic Stability :
- The ether linkage in CAS 1314396-16-1 confers resistance to hydrolysis, whereas the aldehyde in the target compound is susceptible to oxidation, necessitating inert storage conditions .
Biological Activity
2-Spiro[2.4]heptan-7-ylacetaldehyde is a compound of interest in medicinal chemistry due to its unique spiro structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its spirocyclic structure, which contributes to its reactivity and biological interactions. The compound has an aldehyde functional group that allows for various chemical transformations, including oxidation and reduction reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The spiro structure enhances binding affinity and specificity for certain biological targets, making it a candidate for further therapeutic exploration .
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties. Studies have shown that compounds with similar structures can inhibit various enzymes involved in metabolic pathways, suggesting that this compound could play a role in modulating metabolic processes .
Antioxidant Activity
Preliminary studies suggest that this compound may possess antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The potential antioxidant activity warrants further investigation .
Case Studies and Research Findings
- Enzyme Inhibition Study : A study exploring the enzyme inhibition potential of spiro compounds found that certain derivatives were effective in inhibiting key metabolic enzymes, leading to reduced cellular proliferation in cancer cell lines .
- Antioxidant Evaluation : A comparative analysis of various spiro compounds demonstrated significant antioxidant activity through DPPH scavenging assays, indicating the potential for further development as therapeutic agents .
- Antimicrobial Testing : Research on related compounds has shown promising results against Gram-positive and Gram-negative bacteria, paving the way for future studies on this compound .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Spiro compound | Enzyme inhibition, Antioxidant |
| Spiropyrans | Photochromic | Antimicrobial |
| Spirocyclopropanes | Cyclopropane fused | Antioxidant |
Q & A
How can researchers optimize the synthesis of 2-Spiro[2.4]heptan-7-ylacetaldehyde while minimizing side reactions?
Basic Research Question
To improve yield and purity, focus on reaction conditions such as temperature control (e.g., maintaining −78°C for sensitive intermediates) and stoichiometric ratios of oxidizing/reducing agents (e.g., LiAlH4 for selective reductions). Use inert atmospheres (argon/nitrogen) to prevent oxidation of aldehydes. Monitor intermediates via thin-layer chromatography (TLC) or HPLC for real-time reaction progress .
What analytical techniques are most reliable for characterizing the spirocyclic structure of this compound?
Basic Research Question
Combine X-ray crystallography (using programs like SIR97 for structure refinement) and 2D NMR spectroscopy (e.g., <sup>13</sup>C-HSQC, NOESY) to confirm spiro connectivity and stereochemistry. For non-crystalline samples, high-resolution mass spectrometry (HRMS) and IR spectroscopy can validate molecular formula and functional groups (e.g., aldehyde C=O stretch at ~1720 cm<sup>−1</sup>) .
How should researchers address contradictory spectral data during structural elucidation?
Advanced Research Question
Contradictions in NMR or MS data may arise from impurities, tautomerism, or dynamic effects. Perform variable-temperature NMR to detect conformational changes or use deuterated solvents to eliminate exchangeable proton interference. Cross-validate with computational methods (e.g., DFT-based chemical shift predictions) and alternative techniques like rotational spectroscopy .
What strategies ensure safe handling and storage of this compound in laboratory settings?
Basic Research Question
Follow OSHA/GHS guidelines:
- Handling : Use fume hoods, nitrile gloves, and eye protection (Section 8 of SDS).
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent aldehyde oxidation. Avoid incompatible materials (e.g., strong bases, amines) to prevent polymerization .
How can the reactivity of the aldehyde group in this compound be leveraged for derivatization?
Advanced Research Question
The aldehyde group enables nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Wittig reactions). For selective modifications:
- Use protecting groups (e.g., acetal formation with ethylene glycol) to shield the aldehyde during spirocyclic core functionalization.
- Optimize pH (e.g., mildly acidic conditions) to enhance electrophilicity without degrading the spiro framework .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
